An In-Depth Technical Guide to 1-Bromo-2,5-octadiyne: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-Bromo-2,5-octadiyne: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Bromo-2,5-octadiyne, a versatile bifunctional reagent for advanced organic synthesis. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its key applications, with a focus on the mechanistic principles that underpin its reactivity. This document is designed to serve as a practical resource for scientists leveraging bromoalkynes in the construction of complex molecular architectures.
Core Molecular Profile
1-Bromo-2,5-octadiyne is a linear eight-carbon chain featuring two internal alkyne functionalities and a terminal bromine atom. This unique arrangement of functional groups makes it a valuable building block, offering distinct reactive sites for sequential chemical transformations.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-bromoocta-2,5-diyne | [] |
| CAS Number | 1558-79-8 | [2][3] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [] |
| Canonical SMILES | CCC#CCC#CCBr | [2] |
Chemical Structure:
Physicochemical and Spectroscopic Properties
1-Bromo-2,5-octadiyne is typically supplied as a pale yellow oil.[] It is soluble in common organic solvents such as chloroform, dichloromethane, ether, and ethyl acetate. Due to its potential instability, it requires cold storage under an inert atmosphere.
| Property | Value | Source(s) |
| Appearance | Pale Yellow Oil | [] |
| Solubility | Chloroform, Dichloromethane, Ether, Ethyl Acetate | [] |
| Storage Conditions | -20°C or 4°C, under inert atmosphere | [2] |
Predicted Spectroscopic Data
¹H NMR (Predicted): The proton NMR spectrum is expected to be relatively simple.
-
-CH₂Br (C1): A singlet or narrow triplet appearing in the range of 3.8-4.2 ppm. The bromine atom's electronegativity causes a significant downfield shift for these adjacent protons.
-
-C≡C-CH₂-C≡C- (C4): A triplet around 3.1-3.3 ppm, shifted downfield due to its position between two triple bonds (a propargyl-type position).
-
-CH₂-CH₃ (C7): A quartet around 2.2-2.4 ppm, characteristic of a methylene group adjacent to a methyl group.
-
-CH₃ (C8): A triplet around 1.1-1.3 ppm, the most upfield signal corresponding to the terminal methyl group.
¹³C NMR (Predicted): The carbon NMR spectrum should display eight distinct signals corresponding to each carbon atom.
-
-CH₂Br (C1): Expected around 10-15 ppm.
-
-C≡C-Br (C2 & C3): The two sp-hybridized carbons of the bromo-alkyne will be in the range of 40-85 ppm. The carbon attached to the bromine (C2) will be significantly more shielded (further upfield) than C3.
-
-C≡C-CH₂-C≡C- (C4): Expected around 15-25 ppm.
-
-C≡C- (C5 & C6): The internal alkyne carbons will appear in the typical range of 65-90 ppm.
-
-CH₂-CH₃ (C7): Expected around 12-16 ppm.
-
-CH₃ (C8): Expected around 13-17 ppm.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides key information about the alkyne functional groups.
-
-C≡C- Stretch (Internal): A weak absorption is expected in the 2260-2100 cm⁻¹ region for the internal C5-C6 triple bond.[4][5] Symmetrical or near-symmetrical internal alkynes often show a very weak or absent signal.[6]
-
-C≡C- Stretch (Terminal Bromoalkyne): The C2-C3 triple bond stretch is also expected in the 2260-2100 cm⁻¹ range and may be weak.[4][7]
-
C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-3000 cm⁻¹ range corresponding to the methyl and methylene C-H bonds.[8]
-
C-Br Stretch: A signal in the fingerprint region, typically between 600-500 cm⁻¹, corresponding to the carbon-bromine bond stretch.
Mass Spectrometry (MS) (Predicted):
-
Molecular Ion (M⁺): Mass spectrometry would show a characteristic isotopic pattern for a bromine-containing compound. The molecular ion peak [M]⁺ would appear at m/z 184, and the [M+2]⁺ peak at m/z 186 would have a nearly equal intensity (approx. 98%) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]
-
Fragmentation: Common fragmentation patterns would involve the loss of the bromine atom (-Br), and cleavage of the carbon chain, particularly at the propargylic positions.[10][11]
Synthesis Protocol
The synthesis of 1-bromoalkynes from terminal alkynes is a well-established transformation. The following protocol describes a reliable method for the preparation of 1-Bromo-2,5-octadiyne from its precursor, 2,5-octadiyne, based on a common electrophilic bromination reaction.
Reaction Principle: This synthesis involves the deprotonation of the terminal alkyne, 2,5-octadiyne, followed by quenching with an electrophilic bromine source. A more direct and common laboratory method involves the reaction of the terminal alkyne with N-Bromosuccinimide (NBS) catalyzed by silver nitrate (AgNO₃). The silver ion is believed to coordinate to the alkyne, increasing its acidity and facilitating the reaction with NBS.
Detailed Experimental Protocol
Materials:
-
2,5-Octadiyne (1.0 equiv)[12]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Silver Nitrate (AgNO₃) (0.1 equiv)
-
Acetone (anhydrous)
-
Pentane
-
Silica Gel for column chromatography
-
Round-bottomed flask, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2,5-octadiyne (1.0 equiv) and dissolve it in anhydrous acetone (approx. 0.4 M solution).
-
Addition of Catalysts: To the stirred solution, add silver nitrate (0.1 equiv).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (1.1 equiv) to the mixture in small portions over 10-15 minutes. The reaction is typically exothermic, and cooling in a water bath may be necessary to maintain room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyne is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with pentane (approx. 3 volumes of the acetone used). This will precipitate the succinimide byproduct and silver salts.
-
Filtration: Filter the mixture through a pad of Celite or a short plug of silica gel, washing the filter cake with additional pentane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexanes/ethyl acetate gradient) to afford pure 1-Bromo-2,5-octadiyne.
Causality and Trustworthiness: This protocol represents a self-validating system because the progress can be easily monitored, and the purification method effectively removes byproducts and unreacted reagents. The use of a catalytic amount of silver nitrate is crucial for activating the terminal alkyne towards electrophilic attack by the milder bromine source, NBS, which is safer and easier to handle than elemental bromine.
Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-2,5-octadiyne stems from its dual reactivity. The bromoalkyne moiety is an excellent substrate for cross-coupling reactions, while the internal alkyne is available for various addition and cycloaddition reactions.[13] This allows for the strategic and sequential construction of complex molecules.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] In the context of 1-Bromo-2,5-octadiyne, the bromoalkyne itself acts as the halide partner, coupling with a terminal alkyne. This reaction is exceptionally powerful for synthesizing conjugated enyne systems and other complex acetylenic architectures.
Mechanistic Principle: The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the bromoalkyne.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne coupling partner in the presence of an amine base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the acetylide group to the palladium complex.
-
Reductive Elimination: The palladium complex undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst.[15]
Illustrative Protocol (General):
-
Reactants: 1-Bromo-2,5-octadiyne (1.0 equiv), Terminal Alkyne (1.2 equiv), Pd(PPh₃)₄ (0.02-0.05 equiv), Copper(I) Iodide (CuI) (0.05-0.10 equiv).
-
Solvent/Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent, or used in conjunction with a solvent like THF or DMF.[16][17]
-
Conditions: The reaction is typically run under an inert atmosphere (N₂ or Ar) at temperatures ranging from room temperature to 60 °C.
Cycloaddition Reactions
The two alkyne functionalities in 1-Bromo-2,5-octadiyne can participate in various cycloaddition reactions to form heterocyclic and carbocyclic systems. The reactivity of each alkyne can be tuned based on the reaction conditions and the nature of the reaction partner.
-
[3+2] Cycloadditions (Huisgen Cycloaddition): The alkynes can react with 1,3-dipoles, such as azides or nitrile oxides, to form five-membered heterocycles. The reaction with an azide, for instance, yields a triazole ring, a prominent structure in medicinal chemistry. This reaction is often catalyzed by copper(I), known as the "click reaction".[15]
-
[4+2] Cycloadditions (Diels-Alder Reaction): While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.[18]
-
[2+2+2] Cyclotrimerization: In the presence of certain transition metal catalysts (e.g., Co, Ni, Rh), the alkynes can undergo cyclotrimerization with other alkynes to form substituted benzene rings. The presence of two alkynes within the same molecule opens possibilities for intramolecular or polymerization reactions.[19]
Safety and Handling
As a reactive bromoalkyne, 1-Bromo-2,5-octadiyne requires careful handling to ensure laboratory safety. While a specific Safety Data Sheet (SDS) is not widely available, data from analogous compounds like 1-bromo-2-butyne and other flammable brominated hydrocarbons provide essential guidance.[20][21]
Key Safety Precautions:
-
Handling: Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Fire Safety: The compound is expected to be combustible.[20] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-Bromo-2,5-octadiyne is a highly functionalized and versatile building block for organic synthesis. Its distinct reactive sites—a terminal bromoalkyne amenable to cross-coupling and an internal alkyne ready for cycloadditions—provide chemists with a powerful tool for the modular and efficient assembly of complex molecular targets. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, will enable researchers to fully exploit its synthetic potential in drug discovery, materials science, and beyond.
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